Didodecyldi-m-tolylsilane

Description

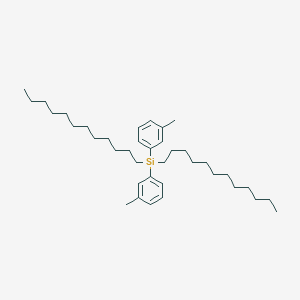

Didodecyldi-m-tolylsilane is an organosilicon compound with a central silicon atom bonded to two dodecyl (C₁₂H₂₅) chains and two meta-tolyl (C₆H₄CH₃) groups. Its molecular formula is C₃₈H₆₄Si, with a molar mass of 548.09 g/mol. The compound combines the hydrophobic properties of long alkyl chains with the aromatic stability of m-tolyl substituents, making it suitable for applications in surface modification, hydrophobic coatings, and high-temperature materials .

Properties

Molecular Formula |

C38H64Si |

|---|---|

Molecular Weight |

549.0 g/mol |

IUPAC Name |

didodecyl-bis(3-methylphenyl)silane |

InChI |

InChI=1S/C38H64Si/c1-5-7-9-11-13-15-17-19-21-23-31-39(37-29-25-27-35(3)33-37,38-30-26-28-36(4)34-38)32-24-22-20-18-16-14-12-10-8-6-2/h25-30,33-34H,5-24,31-32H2,1-4H3 |

InChI Key |

IUHXETCTTQBWNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(C1=CC=CC(=C1)C)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didodecyldi-m-tolylsilane typically involves the reaction of m-tolylsilane with dodecyl halides under specific conditions. One common method is the hydrosilylation reaction, where m-tolylsilane is reacted with dodecyl halides in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Didodecyldi-m-tolylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The dodecyl or m-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Didodecyldi-m-tolylsilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential in developing new therapeutic agents.

Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Didodecyldi-m-tolylsilane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved include hydrosilylation and siloxane formation, which are crucial for its applications in material science and drug delivery .

Comparison with Similar Compounds

Chlorodimethyloctadecylsilane (CAS 18643-08-8)

Molecular Formula : C₂₀H₄₃ClSi

Molar Mass : 347.09 g/mol

Density : 0.86 g/mL at 20°C

Key Differences :

- Substituents : Chlorodimethyloctadecylsilane features a chlorine atom, a dimethyl group, and a single octadecyl (C₁₈H₃₇) chain. In contrast, Didodecyldi-m-tolylsilane lacks reactive leaving groups (e.g., Cl) and incorporates two aromatic m-tolyl groups.

- Reactivity: The chlorine atom in Chlorodimethyloctadecylsilane makes it highly reactive, often used as a precursor for silicone polymers or coupling agents. This compound, with non-reactive substituents, is more stable and employed in end-stage material formulations.

- Applications: Chlorodimethyloctadecylsilane is utilized in silicone resin synthesis and surface functionalization , while this compound’s aromaticity enhances its use in thermally stable lubricants or self-assembled monolayers (SAMs).

Hypothetical Didodecyldimethylsilane

Molecular Formula : C₂₆H₅₆Si (estimated)

Molar Mass : 368.06 g/mol (estimated)

Key Differences :

- Substituents : Replacing m-tolyl groups with methyl (CH₃) groups reduces steric hindrance and aromatic interactions.

- Thermal Stability : The absence of aromatic rings in Didodecyldimethylsilane likely decreases thermal stability compared to this compound.

- Solubility: Methyl groups may improve solubility in non-polar solvents, whereas m-tolyl groups enhance compatibility with aromatic matrices.

Dodecyl Methacrylate (from )

Molecular Formula : C₁₆H₃₀O₂

Molar Mass : 254.41 g/mol

Key Differences :

- Functional Group : Dodecyl methacrylate contains a polymerizable methacrylate group, unlike the inert silane backbone of this compound.

- Applications : Primarily used in acrylic polymers and surfactants , whereas this compound focuses on surface modification and hydrophobic coatings.

Data Table: Comparative Properties

Research Findings and Implications

- Steric Effects : The m-tolyl groups in this compound introduce significant steric hindrance, reducing reactivity but enhancing thermal stability compared to alkyl-substituted silanes .

- Hydrophobicity : While both this compound and Chlorodimethyloctadecylsilane are hydrophobic, the former’s shorter C₁₂ chains balance solubility and hydrophobicity better than the C₁₈ chain in the latter.

- Industrial Relevance : The absence of reactive groups in this compound makes it preferable for applications requiring long-term stability, such as anti-corrosion coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.